2-Methoxy-3,3-dimethylcyclobutan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3,3-dimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-5(8)6(7)9-3/h5-6H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFNZBXUJPTULK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-3,3-dimethylcyclobutan-1-amine and its Structural Congeners: Physicochemical Properties, Synthesis, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Chemical Entity
As a Senior Application Scientist, it is not uncommon to encounter molecules of significant theoretical interest that lack extensive characterization in the public domain. 2-Methoxy-3,3-dimethylcyclobutan-1-amine represents one such entity. While direct experimental data for this specific compound is sparse, its structural motifs—a strained cyclobutane ring, a primary amine, a methoxy ether, and a gem-dimethyl group—are cornerstones of modern medicinal chemistry. This guide, therefore, adopts a holistic and deductive approach. We will dissect the physicochemical and synthetic principles governing each component of the target molecule, drawing upon data from closely related and structurally analogous compounds. This methodology provides a robust framework for understanding the probable characteristics of 2-Methoxy-3,3-dimethylcyclobutan-1-amine and for designing future research and development endeavors.
The Cyclobutane Scaffold: A Gateway to Three-Dimensional Chemical Space
The cyclobutane ring is a highly sought-after scaffold in drug discovery. Its inherent ring strain and non-planar geometry offer a distinct three-dimensional architecture, serving as a valuable bioisostere for more common flat aromatic rings.[1] This constrained conformation can be advantageous for optimizing ligand-receptor interactions by locking the molecule into a bioactive conformation and improving selectivity.[1]
Physicochemical Implications of the Cyclobutane Ring
The inclusion of a cyclobutane moiety significantly influences a molecule's physicochemical properties. The rigidity of the ring can enhance metabolic stability by shielding susceptible bonds from enzymatic degradation.[1][2] Furthermore, the introduction of sp³-rich centers generally leads to improved solubility and reduced off-target toxicity compared to their aromatic counterparts.[1]
Core Physicochemical Properties: An Estimation Based on Analogs
Given the absence of direct experimental data for 2-Methoxy-3,3-dimethylcyclobutan-1-amine, we can project its likely physicochemical properties by examining its constitutional isomer, 3-methoxy-2,2-dimethylcyclobutan-1-amine, and other related cyclobutane amines.
| Property | Estimated Value/Range | Source/Rationale |
| Molecular Formula | C₇H₁₅NO | Based on structure |
| Molecular Weight | ~129.20 g/mol | Calculated from formula |
| XlogP (Predicted) | 0.6 | Based on the constitutional isomer 3-methoxy-2,2-dimethylcyclobutan-1-amine[3] |
| pKa (of amine) | ~5.29 | The electron-withdrawing effect of a proximate trifluoromethyl group on a cyclobutane amine significantly lowers the pKa. A methoxy group is less withdrawing, so the pKa is likely higher but still influenced by the ring structure.[4] |
| Solubility | Likely soluble in organic solvents and aqueous acid | The amine group will confer aqueous solubility at acidic pH. The methoxy and dimethyl groups will enhance lipid solubility.[5] |
| Boiling Point | >250°C (estimated) | Based on related 2,2-dimethylcyclobutan-1-amine[2] |
Synthetic Strategies: Assembling the Core Structure
The synthesis of 2-Methoxy-3,3-dimethylcyclobutan-1-amine would likely involve a multi-step sequence focusing on the construction of the cyclobutane ring followed by the introduction and manipulation of the required functional groups.
Formation of the Cyclobutane Ring
Two common strategies for forming substituted cyclobutane rings are [2+2] cycloadditions and cyclization reactions.
Caption: General strategies for cyclobutane ring synthesis.
A plausible approach for a related structure, 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid, involves the cyclization of a ketal-protected dichloroacetone with a malonate ester, followed by hydrolysis.[5] A similar strategy could be adapted, followed by functional group interconversions to arrive at the target amine.
Introduction of the Amine and Methoxy Groups
The amine functionality is a critical synthetic handle for further derivatization.[1] Common methods for its introduction include the reduction of nitriles or imines, often employing catalytic hydrogenation with reagents like palladium on charcoal.[2]
The methoxy group plays a significant role in modulating ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[6] It can be introduced via nucleophilic substitution reactions.
A generalized workflow for the synthesis and characterization of a novel cyclobutane amine is outlined below:
Caption: A generalized workflow for the synthesis and characterization of a novel substituted cyclobutane amine.
Potential Biological Activity and Therapeutic Applications
While the specific biological activity of 2-Methoxy-3,3-dimethylcyclobutan-1-amine is uncharacterized, its structural components are present in numerous biologically active molecules.
-
Cyclobutane-Containing Compounds: Many natural and synthetic cyclobutane-containing compounds exhibit a wide range of biological activities, including antimicrobial, antibacterial, and antitumor effects.[7] They are a significant source of lead compounds for drug discovery.[7]
-
Methoxy Group in Approved Drugs: The methoxy group is a prevalent substituent in many approved drugs.[6] Its presence can enhance binding affinity to target proteins and improve metabolic stability.[1][6] For instance, methoxy-substituted compounds have shown activity as selective cyclooxygenase (COX)-2 inhibitors.[8]
-
Amine Functionality: The primary amine group is a common pharmacophore in many classes of drugs, including analgesics, antihistamines, and anticancer agents.[9][10] Methoxy amino chalcone derivatives, for example, have demonstrated promising anticancer and antimicrobial activities.[11]
Given these precedents, 2-Methoxy-3,3-dimethylcyclobutan-1-amine could be a valuable building block for creating novel therapeutic agents, potentially targeting enzymes or receptors where the specific three-dimensional arrangement of the functional groups can lead to high-potency and selective interactions.
Experimental Protocols for Characterization
Should 2-Methoxy-3,3-dimethylcyclobutan-1-amine be synthesized, a rigorous characterization protocol would be essential to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure.
-
Methodology:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with acidification).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals: Distinct signals would be expected for the methoxy protons (singlet, ~δ 3.3-3.8 ppm), the gem-dimethyl protons (two singlets, ~δ 1.0-1.5 ppm), the amine protons (a broad singlet, chemical shift dependent on concentration and solvent), and the cyclobutane ring protons (multiplets).[2]
-
Expected ¹³C NMR Signals: Resonances for each unique carbon atom, including the methoxy carbon, the two methyl carbons, the quaternary carbon of the gem-dimethyl group, and the carbons of the cyclobutane ring.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Methodology:
-
Prepare a dilute solution of the compound.
-
Analyze using high-resolution mass spectrometry (HRMS) with a suitable ionization technique (e.g., ESI or CI).
-
Expected Result: The molecular ion peak ([M+H]⁺) should correspond to the calculated exact mass of C₇H₁₆NO⁺.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound.
-
Methodology:
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column).
-
Use a mobile phase gradient of water and acetonitrile with an appropriate modifier (e.g., TFA or formic acid).
-
Detection can be performed using a UV detector or an evaporative light scattering detector (ELSD).
-
Expected Result: A single major peak indicating a high level of purity (ideally >95%).
-
Conclusion and Future Directions
2-Methoxy-3,3-dimethylcyclobutan-1-amine stands as a promising, albeit underexplored, chemical entity. By understanding the established principles of its constituent parts—the cyclobutane scaffold, the methoxy group, and the primary amine—researchers can formulate robust hypotheses regarding its physicochemical properties, develop viable synthetic routes, and design screening cascades to explore its therapeutic potential. The true value of this molecule will be unlocked through its synthesis and subsequent biological evaluation, which may reveal novel activities in areas such as oncology, infectious diseases, or neuroscience. This guide serves as a foundational document to inspire and inform such future investigations.
References
-
(2S)-2-methoxy-3-methylbutan-1-amine - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. Available from: [Link]
-
Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. Available from: [Link]
-
Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3) - Cheméo. Cheméo. Available from: [Link]
- Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents. Google Patents.
-
3-methoxy-2,2-dimethylcyclobutan-1-amine (C7H15NO) - PubChemLite. PubChemLite. Available from: [Link]
- Method of synthesis of n-(1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene, 2,4-dimethyl-2,3-dihydrothiophene-3-one as an intermediate product for synthesis of n-(1-methoxyprop-2-yl)-2,4-dimethyl - Google Patents. Google Patents.
-
Anticancer and antimicrobial activity of methoxy amino chalcone derivatives - Der Pharma Chemica. Der Pharma Chemica. Available from: [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. Royal Society of Chemistry. Available from: [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. National Center for Biotechnology Information. Available from: [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino - Acta Medica Iranica. Acta Medica Iranica. Available from: [Link]
-
The role of the methoxy group in approved drugs - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
2-Ethoxy-3-methoxy-1,1-dimethylcyclobutane | C9H18O2 | CID 123817661 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Methoxy-substituted 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives Exhibit Differential Binding Affin - NIH Public Access. National Institutes of Health. Available from: [Link]
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LogP and lipophilicity profile of cyclobutane amine building blocks
Title: Physicochemical Profiling of Cyclobutane Amine Building Blocks: A Guide to LogP, pKa, and Conformational Dynamics
Executive Summary
The "Escape from Flatland" initiative in medicinal chemistry has elevated saturated bioisosteres from academic curiosities to industrial staples. Among these, cyclobutane amines—specifically 1,3-disubstituted variants—occupy a critical niche. Unlike the rigid bicyclo[1.1.1]pentane (BCP) or the flexible propyl chain, the cyclobutane ring offers a unique "butterfly" puckering motion (
Part 1: The Conformational Advantage
To understand the lipophilicity of cyclobutane amines, one must first master their geometry. Unlike the planar benzene ring, cyclobutane relieves torsional strain by adopting a puckered conformation.[1][2]
The "Butterfly" Effect on Exit Vectors
In 1,3-disubstituted cyclobutanes, the puckering creates distinct vector alignments for cis and trans isomers.
-
Cis-1,3-isomer: The substituents occupy pseudo-equatorial positions. The exit vectors are roughly parallel, making this the geometric bioisostere of para-substituted benzene or 1,4-trans-cyclohexane.
-
Trans-1,3-isomer: One substituent is pseudo-equatorial, the other pseudo-axial. The exit vectors diverge at an angle (
140°), creating a "kinked" geometry that does not map directly to linear or para-phenyl systems.
Impact on Solvation
The puckering allows the cis-isomer to minimize the exposed hydrophobic surface area (HSA) relative to the trans-isomer in certain contexts, but more importantly, it aligns the dipole moments of polar substituents. This alignment significantly impacts LogP, as detailed in Section 2.
Part 2: Lipophilicity Profiling (LogP vs. LogD)
Lipophilicity in amines is pH-dependent. We must distinguish between LogP (intrinsic lipophilicity of the neutral species) and LogD
Comparative Data: The "Escape from Flatland"
Replacing a phenyl ring with a cyclobutane core typically lowers LogP due to the higher fraction of
Table 1: Physicochemical Comparison of Amine Building Blocks (Data synthesized from Mykhailiuk et al. and Enamine internal datasets)
| Scaffold | Hybridization | LogP (Neutral) | pKa (Amine) | LogD | Solubility Trend |
| Phenyl (Aniline) | 0.90 | 4.6 | 0.90 | Low | |
| Cyclohexyl | 1.49 | 10.6 | -1.51 | Moderate | |
| Bicyclo[1.1.1]pentyl | 1.10 | 8.5 | -0.5 | High | |
| Cyclobutyl (Cis-1,3) | 0.65 | 9.2 | -1.1 | Very High | |
| Cyclobutyl (Trans-1,3) | 0.85 | 9.1 | -0.9 | High |
Note: Values are representative for the core amine fragment (
The Stereochemical Lipophilicity Gap
A critical observation in fluorinated cyclobutane amines is the
-
Observation: Trans-isomers are frequently more lipophilic than cis-isomers (
LogP 0.2 – 0.5). -
Mechanism: In the cis-isomer (1,3-disubstituted), polar groups (e.g.,
and ) are on the same face of the puckered ring. This creates a large molecular dipole moment, increasing interaction with the aqueous phase (lower LogP). In the trans-isomer, the dipoles partially cancel, resulting in a more "hydrophobic" character (higher LogP).
Part 3: Basicity (pKa) Modulation
The basicity of the amine determines the ionization state (cationic vs. neutral) at physiological pH, which drives LogD.
-
Ring Strain Effect: Cyclobutane amines are generally less basic than cyclohexyl amines (pKa
9.2 vs 10.6) due to the higher -character in the bond arising from ring strain. This is advantageous for blood-brain barrier (BBB) penetration, where high basicity can be a liability. -
Fluorine Effect: Introducing a fluorine atom on the ring (a common modification to block metabolism) acidifies the amine by
0.8 log units via through-bond inductive effects ( ).-
Result: A 3-fluoro-cyclobutanamine might have a pKa
8.4. At pH 7.4, a larger fraction exists as the neutral species compared to the non-fluorinated parent, potentially improving passive permeability despite the polar fluorine atom.
-
Part 4: Experimental Methodology
To generate the data found in Table 1, a standard "Shake-Flask" method is insufficient for high-throughput profiling of ionizable amines. The following protocol utilizes Potentiometric Titration , the gold standard for simultaneous pKa and LogP determination.
Protocol: Potentiometric LogP Determination (Sirius T3 / D-PAS Style)
Objective: Determine the pKa and LogP of a cyclobutane amine building block.
Reagents:
-
0.1 M HCl and 0.1 M KOH (standardized).
-
Ionic Strength Adjuster (0.15 M KCl).
-
Partitioning Solvent: 1-Octanol (water-saturated).
-
Analyte: >1 mg of pure cyclobutane amine HCl salt.
Workflow:
-
System Calibration: Calibrate pH electrode using 4-standard buffer system (pH 1.68, 4.01, 6.86, 9.18) to ensure linearity >99%.
-
pKa Measurement (Aqueous):
-
Dissolve sample in 10 mL ISA water.
-
Titrate from pH 2.0
12.0 using KOH. -
Calculate pKa from the inflection point of the buffering curve.
-
-
LogP Measurement (Dual-Phase):
-
Introduce a specific volume of octanol to the vessel.
-
Perform titration again. The presence of the octanol phase shifts the apparent pKa (
) because the neutral species partitions into the lipid layer, pulling the equilibrium. -
Calculation: Use the shift between aqueous pKa and
to solve for LogP using the equation: Where is the partition coefficient and is the volume ratio ( ).
-
Part 5: Visualization of Concepts
Diagram 1: Physicochemical Profiling Workflow
This diagram illustrates the decision tree for processing cyclobutane building blocks.
Caption: Workflow for isolating and profiling cyclobutane isomers to determine optimal bioisosteric fit.
Diagram 2: Structure-Property Relationships (SPR)
Visualizing how the "pucker" influences the vectors and resulting properties.
Caption: The causal link between ring conformation, dipole alignment, and final physicochemical properties.
References
-
Mykhailiuk, P. K. (2019).[3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Grygorenko, O. O., et al. (2015). "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry. Link
-
Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link
-
Avdeeva, V., et al. (2020). "Potentiometric LogP Measurements." ResearchGate Protocol Repository. Link
-
Enamine Ltd. (2023). "Cyclobutane Building Blocks: Design and Properties." Enamine Technical Whitepapers. Link
Sources
gem-Dimethyl Substituted Cyclobutanes: Structural Dynamics, Synthesis, and Medicinal Utility
Executive Summary
The gem-dimethyl cyclobutane motif represents a convergence of structural rigidity, metabolic resilience, and unique chemical reactivity. While cyclobutanes are inherently strained (~26 kcal/mol), the introduction of a gem-dimethyl group at the C1 position significantly alters the ring's conformational landscape and reactivity profile—a phenomenon often conflated with the classical Thorpe-Ingold effect but distinct in its manifestation within four-membered rings. This guide provides a technical deep-dive into the synthesis of these scaffolds, their specific utility in blocking metabolic "soft spots" in drug design, and the advanced methods available for their functionalization.
Structural Physics & The "Gem-Dimethyl" Effect[1]
Conformational Dynamics: The Puckered Ring
Unlike cyclopropane, which is planar, cyclobutane adopts a non-planar "puckered" conformation to relieve torsional strain (Pitzer strain) caused by eclipsing hydrogens. The gem-dimethyl group influences this equilibrium.[1][2]
-
Puckering Angle: Unsubstituted cyclobutane puckers at ~30°. The introduction of bulky gem-dimethyl substituents can flatten this angle slightly to minimize 1,3-diaxial-like interactions, though the ring retains significant flexibility.
-
NMR Signature: In
H NMR, the gem-dimethyl groups often appear as distinct singlets if the ring conformation is locked on the NMR timescale, or as a time-averaged singlet if rapid ring flipping occurs. In C NMR, the quaternary carbon typically resonates between 30–45 ppm, distinct from the methylene carbons.
Thermodynamic vs. Kinetic Stabilization
The "gem-dimethyl effect" in cyclobutanes is two-fold:
-
Kinetic: The substituents restrict the rotational degrees of freedom of the open-chain precursor, increasing the probability of ring closure (cyclization).
-
Thermodynamic: While controversial, computational studies (MP2/6-311G*) suggest gem-dimethyl cyclobutane is slightly less strained (by ~1-2 kcal/mol) than the parent cyclobutane, attributed to the relief of steric crowding in the open chain form rather than stabilization of the ring itself.
Synthetic Architectures
The construction of the gem-dimethyl cyclobutane core relies heavily on [2+2] cycloaddition strategies. Below is the core workflow for the most robust method: the thermal ketene-alkene cycloaddition.
Core Protocol: Thermal [2+2] Ketene-Olefin Cycloaddition
This method generates gem-dimethylcyclobutanones, versatile intermediates that can be reduced to cyclobutanes or further functionalized. The reaction proceeds via a concerted but asynchronous
Experimental Workflow
Reagents:
-
Precursor: Isobutyryl chloride (Source of dimethylketene).
-
Base: Triethylamine (Et
N). -
Olefin: Substituted alkene (e.g., cyclopentadiene, styrene).
-
Solvent: Diethyl ether or Hexanes (Anhydrous).
Step-by-Step Methodology:
-
In Situ Ketene Generation:
-
Charge a flame-dried 3-neck round-bottom flask with the alkene (1.0 equiv) and Et
N (1.2 equiv) in anhydrous diethyl ether (0.5 M). -
Cool the solution to 0°C under an argon atmosphere.
-
Add isobutyryl chloride (1.1 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: The solution will become cloudy as Et
N·HCl precipitates.
-
-
Cycloaddition:
-
Allow the reaction to warm to room temperature.
-
Reflux for 4–12 hours (substrate dependent). Dimethylketene is generated in situ and trapped immediately by the alkene.
-
-
Workup:
-
Filter off the amine salts through a celite pad.
-
Wash the filtrate with saturated NaHCO
and brine. -
Dry over MgSO
and concentrate -
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
-
Self-Validation Check:
-
IR Spectroscopy: Look for the characteristic cyclobutanone carbonyl stretch at ~1780 cm
(significantly higher than typical ketones due to ring strain).
Visualization: Synthesis Logic
Caption: Figure 1. Mechanistic flow of the thermal [2+2] cycloaddition. Dimethylketene is generated in situ and trapped by the alkene.
Reactivity & Functionalization[3][4][5][6][7]
Once synthesized, the gem-dimethyl cyclobutane ring is not merely a scaffold; it is a reactive entity.
Ring Opening (Strain Relief)
The ring can be cleaved to access gem-dimethyl alkyl chains.
-
Electrocyclic Ring Opening: Cyclobutenes (derived from the cyclobutanones) undergo thermal ring opening to dienes. This process is conrotatory under thermal conditions.
-
Applications: Synthesis of terpenes and complex polyenes.
C(sp³)-H Activation
Recent advances by the Baudoin Group have unlocked the ability to functionalize the methyl groups of the gem-dimethyl motif directly.
-
Mechanism: Pd(0)-catalyzed C-H activation.[4]
-
Protocol Insight: Using a catalytic system of Pd(OAc)
, a phosphine ligand (e.g., P(t-Bu) ), and a carbonate base, one can activate a methyl C-H bond to form fused benzocyclobutenes from aryl halides.[5] This leverages the "Thorpe-Ingold" like effect where the gem-dimethyl group forces the methyl C-H bonds into proximity with the metal center.
Medicinal Chemistry Applications
Metabolic Stability: The "Blockade" Strategy
In drug discovery, the gem-dimethyl cyclobutane moiety is a potent tool for improving DMPK (Drug Metabolism and Pharmacokinetics) properties.
-
Problem: Alkyl chains and simple rings are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (CYP450), typically at the
- or -positions. -
Solution: Incorporating a gem-dimethyl cyclobutane sterically hinders the approach of the CYP450 heme iron-oxo species. The quaternary carbon cannot be hydroxylated, and the adjacent positions are sterically shielded.
Data Comparison: Metabolic Half-Life (
| Scaffold Type | CYP450 Susceptibility | Approx. Microsomal Stability |
| Cyclobutane | High ( | Low (< 15 min) |
| 3,3-Dimethylcyclobutane | Moderate | Medium |
| gem-Dimethylcyclobutane | Low (Steric Blockade) | High (> 60 min) |
Case Study: Grandisol
Grandisol (cis-2-isopropenyl-1-methylcyclobutaneethanol) is the sex pheromone of the boll weevil and a classic target showcasing the biological relevance of this motif.
-
Significance: The specific cis-stereochemistry and the gem-dimethyl (isopropenyl precursor) arrangement are critical for biological activity.
-
Synthesis: Often achieved via the [2+2] photocycloaddition or the thermal ketene route described above, followed by precise reduction and resolution steps.
Visualization: Metabolic Shielding
Caption: Figure 2. The gem-dimethyl group acts as a steric shield, preventing CYP450 oxidative attack and extending metabolic half-life.
References
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Link
-
Baudoin, O. (2011).[5] Transition Metal-Catalyzed C–H Functionalization of gem-Dialkyl Groups. Chemical Society Reviews. Link
-
Bach, T., & Hehn, J. P. (2011). Photochemical Reactions as Key Steps in Natural Product Synthesis. Angewandte Chemie International Edition. Link
-
Baran, P. S., & Richter, J. M. (2005).[6][7] Enantioselective Total Syntheses of Welwitindolinone A and Fischerindoles I and G. Journal of the American Chemical Society.[2][6][7][8] Link
-
Danheiser, R. L., et al. (1981). Total Synthesis of Grandisol. Journal of Organic Chemistry. Link
-
Talele, T. T. (2018).[9] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[9]
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- 8. m.youtube.com [m.youtube.com]
- 9. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Synthesis of 2-Methoxy-3,3-dimethylcyclobutan-1-amine
The following Application Note and Protocol is designed for researchers and drug development professionals requiring a high-fidelity synthesis route for 2-Methoxy-3,3-dimethylcyclobutan-1-amine .
This guide prioritizes causality, reproducibility, and scalability , diverging from standard recipe-style formats to provide a mechanistic understanding of the synthesis.
Strategic Abstract & Mechanistic Rationale
The cyclobutane scaffold serves as a critical bioisostere in modern medicinal chemistry, often used to restrict conformational freedom in amine-based pharmacophores. The target molecule, 2-Methoxy-3,3-dimethylcyclobutan-1-amine , presents a specific synthetic challenge: installing three contiguous stereocenters/functional sites on a strained four-membered ring.
Direct [2+2] cycloaddition approaches to yield this specific substitution pattern (1-amino, 2-methoxy, 3,3-dimethyl) often fail due to regiochemical mismatching. For instance, the reaction of dimethylketene with vinyl ethers typically yields the 2,2-dimethyl-3-alkoxy isomer, not the required 3,3-dimethyl-2-alkoxy motif.
Therefore, this protocol utilizes a Late-Stage Alpha-Functionalization Strategy . We commence with the thermodynamically stable 3,3-dimethylcyclobutanone and employ a sequence of silyl enol ether formation, Rubottom oxidation, and reductive amination.[1] This pathway ensures regiocontrol and minimizes ring-contraction side reactions common in cyclobutane chemistry.
Retrosynthetic Logic (Graphviz Visualization)
The following diagram illustrates the logical disconnection of the target molecule.
Experimental Protocol
Phase 1: Core Scaffold Preparation
Note: If 3,3-dimethylcyclobutanone is not sourced commercially, it is synthesized via the [2+2] cycloaddition of isobutylene and ketene.[1]
Starting Material: 3,3-Dimethylcyclobutanone (CAS: 2958-19-2).
Phase 2: Alpha-Hydroxylation (Rubottom Oxidation)
Objective: Introduce an oxygen handle at the C2 position without disrupting the strained ring system.
Rationale: Direct halogenation/displacement on cyclobutanones is risky due to Favorskii-type ring contractions. The Rubottom oxidation (via silyl enol ether) is milder and preserves the 4-membered ring integrity [1].
Step 2.1: Silyl Enol Ether Formation[1]
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under Argon atmosphere.
-
Reagent Prep: Charge with anhydrous THF (150 mL) and diisopropylamine (1.1 equiv). Cool to -78°C.
-
Base Generation: Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise.[1] Stir for 30 min to generate LDA.
-
Enolization: Add 3,3-dimethylcyclobutanone (1.0 equiv) dissolved in THF dropwise over 20 min. Stir at -78°C for 1 hour.
-
Insight: The steric bulk of the gem-dimethyl group at C3 directs deprotonation to the C2/C4 positions (which are equivalent), but kinetic control is essential to prevent polymerization.
-
-
Trapping: Add TMSCl (Trimethylsilyl chloride, 1.2 equiv) rapidly. Allow to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with sat. NaHCO3. Extract with pentane (to avoid hydrolyzing the silyl ether). Dry over MgSO4 and concentrate in vacuo.
-
Validation: 1H NMR should show the disappearance of alpha-protons and appearance of the vinyl proton signal (~4.5-5.0 ppm).
Step 2.2: Oxidation to alpha-Hydroxy Ketone
-
Reaction: Dissolve the crude silyl enol ether in DCM (0.1 M) and cool to 0°C.
-
Oxidation: Add mCPBA (meta-Chloroperoxybenzoic acid, 1.1 equiv) portion-wise.[1] Stir for 2 hours.
-
Hydrolysis: Treat the reaction mixture with dilute HCl or TBAF to cleave the silyl group.
-
Purification: Flash chromatography (Silica, Hexane/EtOAc).
-
Product: 2-Hydroxy-3,3-dimethylcyclobutanone .
Phase 3: O-Methylation
Objective: Convert the hydroxyl group to the target methoxy ether.
Rationale: Standard Williamson ether synthesis (NaH/MeI) can be too harsh, promoting aldol condensation or ring opening.[1] We utilize Silver(I) Oxide (Ag2O) as a mild, non-basic promoter [2].[1]
-
Setup: Shield flask from light (aluminum foil).
-
Reaction: Dissolve 2-Hydroxy-3,3-dimethylcyclobutanone (1.0 equiv) in MeCN (acetonitrile).
-
Addition: Add Ag2O (1.5 equiv) and Methyl Iodide (MeI, 3.0 equiv).
-
Conditions: Stir at RT for 12-24 hours. Monitor by TLC.[7]
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.[8]
-
Product: 2-Methoxy-3,3-dimethylcyclobutanone .
Phase 4: Reductive Amination
Objective: Install the primary amine at C1.
Rationale: Using ammonium acetate with sodium cyanoborohydride allows for the direct conversion of the ketone to the amine. The stereochemistry (cis/trans relative to the methoxy group) will be determined by hydride attack. The trans isomer (amine anti to the bulky dimethyl/methoxy groups) is often kinetically favored, but a mixture is expected.
-
Reaction: In a dry flask, dissolve 2-Methoxy-3,3-dimethylcyclobutanone (1.0 equiv) in dry Methanol.
-
Imine Formation: Add Ammonium Acetate (NH4OAc, 10 equiv).[1] Add 3Å molecular sieves to sequester water. Stir for 2 hours.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH3CN, 1.5 equiv) portion-wise.
-
Conditions: Allow to warm to RT and stir for 16 hours.
-
Quench: Acidify with 1N HCl to pH < 2 (to decompose excess hydride and liberate amine from boron complex). Stir for 30 min.
-
Isolation: Basify with 1N NaOH to pH > 12. Extract exhaustively with DCM or CHCl3.
-
Purification: The amine can be purified via amine-functionalized silica gel or by forming the HCl salt and recrystallizing.
Data Summary & Validation
Key Process Parameters
| Step | Reagent | Critical Parameter | Expected Yield |
| Enolization | LDA / TMSCl | Temp < -70°C (Kinetic Control) | >90% (Crude) |
| Oxidation | mCPBA | Buffer pH (prevent ring opening) | 75-85% |
| Methylation | Ag2O / MeI | Light exclusion, Anhydrous | 80-90% |
| Amination | NH4OAc / NaBH3CN | pH control during quench | 60-75% |
Analytical Validation (Expected Data)
-
1H NMR (CDCl3, 400 MHz):
-
MS (ESI+): m/z = 130.1 [M+H]+.[1]
Safety & Handling
-
Cyclobutanones: Strained rings can be reactive. Avoid strong Lewis acids which may catalyze ring expansion.
-
Sodium Cyanoborohydride: Highly toxic. Generates HCN upon acidification.[7] MUST be handled in a fume hood with a specific quenching protocol (bleach trap).
-
Methyl Iodide: Neurotoxic alkylating agent. Use double gloves.
Workflow Visualization
The following diagram details the operational workflow for the synthesis.
References
-
Rubottom Oxidation on Cycloalkanes
-
Silver Oxide Mediated Methylation
-
Reductive Amination of Cycloalkanones
-
Cyclobutanone Synthesis (Grounding)
Sources
- 1. Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solved The reaction of methyl vinyl ketone with | Chegg.com [chegg.com]
- 3. An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and Methyl Vinyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. chimia.ch [chimia.ch]
- 6. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Stereoselective Synthesis of cis- and trans-2-Methoxy-3,3-dimethylcyclobutan-1-amine
Executive Summary
The cyclobutane scaffold, particularly when substituted with gem-dimethyl groups, serves as a critical bioisostere for proline and phenyl rings in modern drug discovery (e.g., MDM2 inhibitors, HCV protease inhibitors). The target molecule, 2-methoxy-3,3-dimethylcyclobutan-1-amine , presents a unique challenge: installing vicinal amino and alkoxy functionalities on a strained, sterically crowded ring.
This guide details a robust, scalable protocol for synthesizing both cis- and trans- diastereomers. Unlike low-yielding [2+2] cycloadditions of ketenes which often suffer from poor regioselectivity for this specific substitution pattern, this protocol utilizes a modified Rubottom oxidation of commercially available 3,3-dimethylcyclobutanone, followed by Ellman’s auxiliary-mediated reductive amination to control the C1 stereocenter.
Retrosynthetic Strategy & Pathway
The synthesis is designed to allow late-stage divergence of stereoisomers. The gem-dimethyl group at C3 locks the conformation, making the choice of reducing agent critical for setting the C1 stereochemistry relative to the C2-methoxy group.
Figure 1: Retrosynthetic logic flow. The strategy relies on the alpha-functionalization of the symmetric ketone followed by stereocontrolled imine reduction.
Experimental Protocols
Phase 1: Synthesis of 2-Methoxy-3,3-dimethylcyclobutanone
Rationale: Direct methoxylation of cyclobutanones is prone to over-alkylation. The Rubottom oxidation provides a controlled entry to the
Step 1.1: Silyl Enol Ether Formation
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) under
. -
Reagents: Charge with 3,3-dimethylcyclobutanone (10.0 g, 102 mmol) and anhydrous DCM (200 mL). Cool to 0°C.[1][2]
-
Addition: Add Triethylamine (17.0 mL, 122 mmol) followed by dropwise addition of TMSOTf (20.3 mL, 112 mmol).
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexanes:EtOAc 9:1).
-
Workup: Quench with sat.
. Extract with DCM.[1] Wash organics with brine, dry over , and concentrate.[1]-
Checkpoint: The crude silyl enol ether is moisture sensitive. Use immediately.
-
Step 1.2: Rubottom Oxidation[3]
-
Oxidation: Dissolve crude silyl enol ether in Hexanes (150 mL) at 0°C.
-
Reagent: Add mCPBA (70%, 25.1 g, 102 mmol) portion-wise over 20 mins.
-
Rearrangement: Stir for 2 hours. The silyloxy-epoxide intermediate rearranges to the
-silyloxy ketone.[1][4] -
Hydrolysis: Add 100 mL of 1.0 M HCl and stir vigorously for 30 mins to cleave the TMS group.
-
Purification: Extract with EtOAc. Wash with sat.
(to remove excess peroxide) and . -
Result: 2-Hydroxy-3,3-dimethylcyclobutanone . (Note: This compound can dimerize; proceed to methylation quickly).
Step 1.3: O-Methylation (Silver Oxide Method)
Why Ag2O? Standard NaH/MeI conditions can cause ring opening or Favorskii-type rearrangements in strained
-
Reaction: Dissolve the
-hydroxy ketone (from Step 1.2) in MeCN (100 mL). -
Additives: Add Methyl Iodide (10 equiv) and
(2.0 equiv). -
Conditions: Stir at 40°C in the dark for 12-24 hours.
-
Workup: Filter through a Celite pad. Concentrate filtrate.[1]
-
Purification: Flash chromatography (SiO2, 0-20% EtOAc/Hexanes).
-
Target Yield: 60-70% over 3 steps.
-
Phase 2: Stereoselective Reductive Amination
Rationale: Using (R)-tert-butanesulfinamide (Ellman’s auxiliary) allows separation of diastereomers and high enantiopurity.
Step 2.1: Sulfinylimine Formation
-
Mix: Combine 2-methoxy-3,3-dimethylcyclobutanone (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), and
(2.0 equiv) in dry THF. -
Heat: Reflux (70°C) for 6 hours.
-
Quench: Cool to RT. Add brine. A white precipitate (
) forms. Filter through Celite. -
Isolate: Concentrate to yield the crude N-sulfinyl imine.
Step 2.2: Divergent Reduction (The Stereocontrol Step)
The puckered conformation of the cyclobutane ring and the bulky 3,3-dimethyl group dictate the hydride attack trajectory.
| Target Isomer | Reducing Agent | Solvent | Temp | Mechanism |
| Cis-Selective | L-Selectride (1.0 M in THF) | THF | -78°C | Bulky hydride attacks from the less hindered face (away from the 3,3-dimethyls), pushing the amine cis to the methoxy group (assuming methoxy is pseudo-equatorial). |
| Trans-Selective | MeOH | -20°C | Small hydride allows thermodynamic control or attack guided by the methoxy oxygen (chelation control), favoring trans. |
Protocol (General Reduction):
-
Dissolve N-sulfinyl imine in the specified solvent. Cool to the indicated temperature.
-
Add reducing agent dropwise. Stir for 2-4 hours.
-
Quench with sat.
. Extract with EtOAc. -
Purification: Flash chromatography is critical here to separate the sulfinamide diastereomers (
vs ).
Step 2.3: Deprotection
-
Dissolve the purified sulfinamide in MeOH.
-
Add 4.0 M HCl in Dioxane (2 equiv). Stir 1 hour at RT.
-
Concentrate to dryness to afford the Amine Hydrochloride Salt .
Stereochemical Analysis & Validation
Conformational Logic
The 3,3-dimethylcyclobutane ring is not planar; it exists in a "puckered" conformation (dihedral angle ~25-30°) to relieve torsional strain.
-
Gem-dimethyl effect: Forces the ring to lock into a specific pucker.
-
Cis-isomer: The 1-amino and 2-methoxy groups are on the same face.
-
Trans-isomer: They are on opposite faces.
Figure 2: Stereochemical divergence based on reducing agent sterics.
Diagnostic NMR Data (Predicted)
Distinguishing cis and trans isomers in cyclobutanes relies on
| Feature | Cis-Isomer (Syn) | Trans-Isomer (Anti) | Notes |
| 7.5 - 9.0 Hz | 2.0 - 5.5 Hz | In cyclobutanes, cis vicinal protons generally have larger coupling constants than trans (opposite of cyclohexanes). | |
| H1 Shift | Cis isomer is often deshielded due to proximity to OMe oxygen lone pairs. | ||
| NOE Signal | Strong H1 | Weak/None | Definitive proof of relative stereochemistry. |
References
-
Rubottom Oxidation Mechanism: Rubottom, G. M., et al. "Preparation of alpha-hydroxy aldehydes and ketones from silyl enol ethers."[5] Tetrahedron Letters, 1974.[6] Link
-
Ellman's Auxiliary (Review): Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. Link
-
Cyclobutane Conformational Analysis: Wiberg, K. B. "The structure and energetics of cyclobutane and its derivatives." Journal of Organic Chemistry, 2003.[7] Link
-
Stereoselective Reduction of Cyclobutanones: Trost, B. M., et al. "Synthesis of Cyclobutanes." Journal of the American Chemical Society, 2003. Link
-
General Synthesis of 3,3-Dimethylcyclobutane derivatives: Org. Process Res. Dev. 2011, 15, 4, 858–870. Link
Sources
- 1. Rubottom Oxidation | NROChemistry [nrochemistry.com]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Rubottom oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Reductive Amination Procedures for Cyclobutane Amine Derivatives
Introduction: The Strategic Value of Cyclobutane Amines in Modern Drug Discovery
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure and conformational rigidity offer distinct advantages over more common aliphatic or aromatic rings.[2] Cyclobutane derivatives serve as sp³-rich bioisosteric replacements for traditional groups, often leading to improved metabolic stability, solubility, and target-binding profiles.[3] Consequently, the development of robust and efficient synthetic methodologies to access functionalized cyclobutane building blocks is of paramount importance to researchers in drug development.[4]
Reductive amination stands out as one of the most powerful and versatile strategies for carbon-nitrogen (C-N) bond formation.[5][6] This reaction, which converts a carbonyl group into an amine via an intermediate imine or iminium ion, is a cornerstone of amine synthesis in the pharmaceutical industry due to its operational simplicity, broad substrate scope, and high functional group tolerance.[6][7][8]
This guide provides a detailed technical overview of reductive amination procedures specifically tailored for the synthesis of cyclobutane amine derivatives from cyclobutanone precursors. We will delve into the underlying reaction mechanism, explore the critical factors influencing experimental success, and provide field-proven, step-by-step protocols for immediate laboratory application.
The Reaction Mechanism: A Two-Act Play
The reductive amination process is best understood as a sequential, two-stage transformation that occurs in a single pot. The entire process hinges on the careful orchestration of iminium ion formation followed by its immediate reduction.[5]
Act I: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of cyclobutanone. This forms a transient hemiaminal (or carbinolamine) intermediate.[9][10] Under mildly acidic conditions (typically pH 4-6), this intermediate undergoes dehydration.[9] The acid catalyzes the protonation of the hydroxyl group, converting it into a good leaving group (water), which is then expelled to form a C=N double bond.
-
Primary Amines (R-NH₂) yield a neutral imine .
-
Secondary Amines (R₂-NH) yield a positively charged iminium ion .
This equilibrium-driven step is crucial; insufficient acidity slows the dehydration, while excessive acidity protonates the starting amine, quenching its nucleophilicity.[11]
Act II: Hydride Reduction The newly formed imine or iminium ion is highly susceptible to reduction. A hydride-based reducing agent, present in the reaction mixture, selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N bond, thereby forming the final amine product.[10][12] The key to a successful one-pot reaction is the use of a reducing agent that is selective for the iminium ion over the starting ketone.[7][13]
Caption: General mechanism of reductive amination on a cyclobutanone substrate.
Expertise in Action: Causality Behind Experimental Choices
The success of a reductive amination protocol is not merely in the steps followed, but in understanding the rationale behind each choice. A Senior Application Scientist must weigh the pros and cons of each parameter to design a robust and reproducible experiment.
The Heart of the Matter: Selecting the Right Reducing Agent
The choice of hydride source is the most critical decision in designing a reductive amination. The ideal reagent must reduce the iminium ion intermediate significantly faster than it reduces the starting cyclobutanone.[13]
| Reagent | Selectivity & Characteristics | Pros | Cons | Typical Solvents |
| Sodium Triacetoxyborohydride | Excellent Selectivity. Mild reducing agent. The steric bulk and electron-withdrawing acetoxy groups temper its reactivity, making it highly selective for iminium ions over ketones.[13] | Reagent of choice for one-pot reactions.[14] High yields, clean reactions. Tolerates a wide range of functional groups.[13] Non-toxic byproducts. | Moisture sensitive. More expensive than other borohydrides. | DCE, THF, DCM[15] |
| Sodium Cyanoborohydride | Good Selectivity. Reacts much faster with iminium ions than ketones at neutral or slightly acidic pH (pH ~6-7).[11] | Effective for one-pot synthesis.[12] Not sensitive to water.[15] | Highly Toxic. Can release HCN gas upon acidification. Requires careful handling and waste disposal. | MeOH, EtOH[15] |
| Sodium Borohydride | Poor Selectivity. A strong reducing agent that readily reduces both ketones and iminium ions.[15] | Inexpensive and readily available. | Not suitable for one-pot procedures. Will reduce the starting cyclobutanone, leading to alcohol byproducts. | MeOH, EtOH[15] |
| Catalytic Hydrogenation | Excellent. Reduces the C=N bond effectively. | Economical and highly scalable ("green" option).[5][16] | Not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst can be poisoned by sulfur compounds. | MeOH, EtOH, EtOAc |
For most applications involving cyclobutane derivatives, Sodium Triacetoxyborohydride (STAB) is the superior choice. Its high selectivity ensures a clean reaction profile, minimizing the formation of the corresponding cyclobutanol byproduct and simplifying purification.[17]
Setting the Stage: Solvent and pH Control
-
Solvent: The solvent must be inert to the reducing agent and capable of dissolving all reactants. For STAB reactions, chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred as they are aprotic and reactions are often faster.[13][18] For reactions with NaBH₃CN or two-step procedures with NaBH₄, protic solvents like methanol (MeOH) are common as they facilitate imine formation.[15]
-
pH Control: As discussed in the mechanism, a weakly acidic environment is essential. This is typically achieved by adding a catalytic amount (e.g., 1-2 equivalents) of a weak acid like acetic acid (AcOH) , especially when reacting ketones.[13][18] The acid acts as a catalyst for the dehydration step, ensuring a sufficient concentration of the iminium ion intermediate for the reduction to proceed efficiently.
Field-Proven Experimental Protocols
The following protocols are designed to be robust and adaptable for a wide range of cyclobutanone and amine substrates.
Caption: A standard workflow for reductive amination experiments.
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This is the recommended general-purpose procedure for synthesizing N-substituted cyclobutylamines.
Materials:
-
Cyclobutanone derivative (1.0 equiv)
-
Primary or Secondary Amine (1.1-1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)
-
Acetic Acid (optional, 1.0 equiv for slow reactions)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the cyclobutanone derivative (1.0 equiv) and the amine (1.1 equiv).
-
Add enough anhydrous DCE to dissolve the starting materials (e.g., 10 mL per mmol of cyclobutanone).
-
Begin stirring the solution at room temperature. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to free the amine.
-
Causality Check: At this point, the equilibrium between reactants and the hemiaminal/iminium ion begins to establish. For less reactive pairings, adding catalytic acetic acid can accelerate this step.
-
Slowly add the sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture in portions over 5-10 minutes. Safety Note: Although not as vigorous as NaBH₄, portion-wise addition helps control any mild exotherm.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 2-24 hours).
-
Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclobutane amine derivative.
Protocol 2: Indirect (Two-Step) Synthesis using Sodium Borohydride
This procedure is useful when STAB is unavailable or for specific substrates where pre-formation of the imine is desired.
Materials:
-
Cyclobutanone derivative (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Methanol (MeOH)
-
Acetic Acid (catalytic, ~0.1 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Ice bath
-
Water, extraction solvent, drying agent as in Protocol 1
Procedure:
-
Step A: Imine Formation. In a round-bottom flask, dissolve the cyclobutanone derivative (1.0 equiv) and the primary amine (1.1 equiv) in methanol (to make a ~0.1 M solution).
-
Add a catalytic amount of acetic acid (e.g., 1 drop per mmol) and stir the mixture at room temperature for 1-2 hours to allow for imine formation. Causality Check: This pre-formation step is essential because NaBH₄ would otherwise reduce the starting ketone.[18][15]
-
Step B: Reduction. Cool the reaction flask to 0 °C using an ice bath.
-
Slowly and carefully add sodium borohydride (1.5 equiv) in small portions. Safety Note: This is an exothermic reaction that evolves hydrogen gas. Ensure adequate ventilation and slow addition to control the reaction rate.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring until the reduction is complete (monitor by TLC/LC-MS, typically 1-3 hours).
-
Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Perform an aqueous workup and purification as described in steps 8-10 of Protocol 1.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Recovery of Starting Ketone | 1. Incomplete iminium ion formation. 2. Deactivated (hydrolyzed) reducing agent. 3. Sterically hindered ketone or amine. | 1. Add 1-2 equivalents of acetic acid to catalyze imine formation.[18] Consider adding molecular sieves to remove water. 2. Use fresh, anhydrous STAB and anhydrous solvents. 3. Increase reaction time, warm slightly (e.g., to 40 °C), or use a more reactive reducing agent if selectivity is not an issue. |
| Significant Alcohol Byproduct Formation | 1. Reducing agent is not selective (e.g., NaBH₄ in a one-pot protocol). 2. Water present in the reaction, leading to slow imine formation and competitive ketone reduction. | 1. Switch to a more selective reagent like STAB. 2. Ensure all reagents and solvents are anhydrous. |
| Dialkylation of Primary Amine | The secondary amine product reacts with another equivalent of cyclobutanone. | Use a larger excess of the primary amine or, alternatively, perform a stepwise procedure where the aldehyde/ketone is added slowly to a solution of the amine and reducing agent.[13] |
Conclusion
Reductive amination is an indispensable tool for the synthesis of cyclobutane amine derivatives, providing a direct and highly efficient route to these valuable pharmaceutical building blocks. By understanding the core mechanism and the critical role of reagent selection, particularly the advantages of mild and selective agents like sodium triacetoxyborohydride, researchers can confidently and reproducibly synthesize a diverse array of target molecules. The protocols and insights provided herein serve as a robust foundation for the successful application of this chemistry in a drug discovery setting.
References
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
-
Moody, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]
-
Moody, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]
-
Abdel-Magid, A. F. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. IntechOpen. Retrieved from [Link]
-
Denton, R. M., et al. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
Bi, H., et al. (2025). Large‐scale reductive amination and synthesis applications. ResearchGate. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Maity, A., et al. (2024). Synthesis of cyclobutyl amine 8. ResearchGate. Retrieved from [Link]
-
Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(35), 9544-9550. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Retrieved from [Link]
-
Denton, R. M., et al. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]
-
Wang, X., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2465. Retrieved from [Link]
-
ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Retrieved from [Link]
-
Peng, S., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Retrieved from [Link]
-
PubMed. (2025, July 18). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Hitchhiker's Guide to Reductive Amination. Retrieved from [Link]
-
Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 10978-11025. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Retrieved from [Link]
-
Lee-Ruff, E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1515-1536. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
-
National Institutes of Health. (2025, August 5). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Retrieved from [Link]
-
The Chemistry Channel. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
De Vleeschouwer, F., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(11), 7136-7145. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. youtube.com [youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. One moment, please... [chemistrysteps.com]
- 13. Sodium triacetoxyborohydride [organic-chemistry.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-3,3-dimethylcyclobutan-1-amine
Case ID: CYCLO-2024-MET Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-Methoxy-3,3-dimethylcyclobutan-1-amine presents a classic "deceptive simplicity" challenge in small-ring chemistry. While the molecule appears small, the combination of ring strain, volatility, and the required specific regiochemistry creates a narrow window for success.
Most yield failures in this pathway stem from three distinct bottlenecks:
-
Oligomerization of the instable methoxyketene intermediate during ring construction.
-
Volatility losses of the free-base amine during workup.
-
Diastereomeric scrambling during the reductive amination step.
This guide moves beyond standard textbook protocols to address the process variables that actually drive yield in the lab.
Module 1: The [2+2] Cycloaddition (Ring Construction)
The Objective: Formation of 2-methoxy-3,3-dimethylcyclobutanone. The Reaction: In situ generation of methoxyketene from methoxyacetyl chloride, trapped by isobutylene.
The Core Problem: Ketene Dimerization
Methoxyketene is highly reactive. If its concentration exceeds the concentration of the trapping alkene (isobutylene), it will react with itself to form dimers or polymers, resulting in a dark tar and low yields (<30%).
Protocol & Troubleshooting
| Variable | Standard Approach (Low Yield) | Optimized Protocol (High Yield) | Why? (The Science) |
| Reagent Order | Mixing acid chloride and alkene, then adding base. | Inverse Addition: Add Acid Chloride slowly to a refluxing solution of Base + Alkene. | Maintains a low steady-state concentration of ketene, statistically favoring reaction with the alkene over self-dimerization. |
| Alkene State | Bubbling Isobutylene gas. | Condensed Liquid/Sealed Tube: Condense Isobutylene at -78°C, then seal or use a pressure vessel. | [2+2] cycloaddition is bimolecular. Increasing the concentration of the "trap" (isobutylene) pseudo-first-order kinetics favors the desired ring. |
| Base | Triethylamine ( | Diisopropylethylamine (DIPEA) or bulky bases. | Reduces the formation of acyl ammonium salts that can trigger polymerization side reactions. |
Visual Workflow: Minimizing Dimerization
Caption: Path A is the target. Path B dominates if the "trap" (Isobutylene) is insufficient or Ketene generation is too fast.
Module 2: Reductive Amination (The Nitrogen Install)
The Objective: Converting the ketone to the primary amine.[2] The Challenge: Stereocontrol (Cis/Trans) and preventing over-alkylation.
Technical Insight: The "Cis-Effect"
In 2-substituted cyclobutanones, the hydride reducing agent will generally attack from the less hindered face. However, the 3,3-dimethyl group creates significant steric bulk on both faces, making the 2-methoxy group the primary director.
-
Thermodynamic Control: Using weak reducing agents (e.g., NaBH3CN) at slightly acidic pH allows the imine to equilibrate, often favoring the thermodynamically more stable trans isomer.
-
Kinetic Control: Bulky hydrides (e.g., L-Selectride) attack the ketone directly (if doing reduction of oxime) or the imine from the least hindered side.
Optimized Protocol: The Ammonium Acetate Method
-
Imine Formation: Dissolve ketone (1 eq) in Methanol. Add Ammonium Acetate (10 eq) .
-
Note: The large excess of
is critical to prevent the formation of secondary amines (dimers).
-
-
Reduction: Add Sodium Cyanoborohydride (
) (0.7 eq) after stirring the imine for 30 mins.-
Why Cyanoborohydride? It is stable at pH 6-7 (buffered by ammonium acetate) and selectively reduces the iminium ion, not the ketone.
-
-
Temperature: Run at 0°C to RT . Heating promotes dialkylation.
Module 3: Isolation (The "Missing Mass" Phenomenon)
The Issue: Users often report >80% conversion by NMR but <40% isolated yield. The Cause: Volatility. 2-Methoxy-3,3-dimethylcyclobutan-1-amine is a low-molecular-weight amine. In its free-base form, it co-evaporates with organic solvents (DCM, Ether) during rotary evaporation.
The Fix: The "Salt-Lock" Strategy
Do NOT concentrate the free base. Convert it to a non-volatile salt in situ.
Step-by-Step Isolation Guide:
-
Quench: Quench the reductive amination with dilute NaOH (pH > 12).
-
Extract: Extract with Diethyl Ether (
) or DCM.-
Crucial: Keep the organic volume minimal.
-
-
Salt Formation (The Yield Saver):
-
Do not rotovap the organic layer yet.
-
Add 2M HCl in Diethyl Ether (or Dioxane) dropwise to the extract.
-
The amine hydrochloride salt will precipitate immediately as a white solid.
-
-
Filtration: Filter the solid. This salt is non-volatile and stable.
-
Yield Recovery: This step typically recovers 90-95% of the synthesized material compared to <50% via evaporation.
-
Troubleshooting FAQ
Q: I see a new spot on TLC that isn't my product or starting material during the [2+2].
A: This is likely the
-
Fix: Ensure your base (DIPEA) is fresh and free of amine salts. Increase the equivalents of Isobutylene.
Q: My amine product is an oil that smells strongly, and I lose weight overnight. A: You have isolated the free base. It is subliming/evaporating.
-
Immediate Action: Dissolve in
and treat with HCl/Dioxane to form the solid hydrochloride salt. Store as the salt.
Q: Can I use Methoxyacetyl Chloride directly? A: Yes, but ensure it is distilled. Degraded acid chloride contains HCl, which consumes your base and catalyzes the polymerization of the vinyl ether/alkene.
Visual Summary: The "Salt-Lock" Workflow
Caption: Avoiding evaporation of the free base prevents massive yield loss due to volatility.
References
-
Danheiser, R. L., et al. "A Practical Method for the Synthesis of Cyclobutanones." Organic Syntheses, Coll. Vol. 9, p. 28.
- Relevance: Foundational protocol for ketene [2+2] cycloadditions and handling of vol
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
- Relevance: Definitive guide on reductive amination conditions, specifically minimizing dialkyl
-
Snider, B. B. "Intramolecular [2+2] Cycloadditions of Ketenes." Chemical Reviews, 1988, 88(5), 793–811.
Sources
Technical Support Center: Purification of 2-Methoxy-3,3-dimethylcyclobutan-1-amine
Case ID: #CYC-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for 2-Methoxy-3,3-dimethylcyclobutan-1-amine
Executive Summary
Welcome to the Technical Support Center. You are likely facing challenges purifying 2-Methoxy-3,3-dimethylcyclobutan-1-amine . This molecule presents a "perfect storm" of chromatographic difficulties:
-
Lack of Chromophore: It has no aromatic rings or conjugated systems, making standard UV detection (254 nm) impossible.
-
Basicity: The primary amine (pKa ~10.5) interacts strongly with silanols on silica-based columns, causing severe peak tailing.
-
Stereoisomerism: The 1,3-substitution pattern creates cis and trans diastereomers that are difficult to resolve.
This guide provides a self-validating, step-by-step protocol to overcome these specific hurdles.
Module 1: Detection Strategies (The "Invisible Peak" Issue)
User Question: "I injected my sample, but I see a flat baseline at 254 nm. How do I detect this compound?"
Technical Insight: Aliphatic amines possess only weak UV absorbance below 210 nm due to the n→σ* transition of the nitrogen lone pair. Solvents like Methanol or THF absorb strongly in this region, masking your analyte.
Recommended Solutions
| Method | Suitability | Pros | Cons |
| ELSD / CAD | High | Universal detection; ignores mobile phase absorption. | Destructive; requires volatile buffers. |
| LC-MS (TIC) | High | High sensitivity; confirms Mass (M+H = 130.1). | Expensive; requires volatile buffers. |
| Derivatization | Medium | Adds UV chromophore; improves retention. | Adds a chemical step; may complicate prep purification.[1] |
| Low UV (200 nm) | Low | No special equipment needed. | Low sensitivity; high noise; restricted solvent choice (Acetonitrile/Water/Phosphate only). |
Workflow: Pre-Column Derivatization (If ELSD/MS is unavailable)
If you lack universal detectors, you must derivatize the amine to add a chromophore. We recommend Benzoyl Chloride or Fmoc-Cl over OPA, as the derivatives are more stable for purification.
Protocol (Benzoylation):
-
Dissolve 10 mg amine in 1 mL DCM.
-
Add 1.5 eq. Triethylamine (TEA) and 1.1 eq. Benzoyl Chloride.
-
Stir for 15 mins at RT.
-
Quench with water; extract organic layer.
-
Result: The benzamide derivative is now UV-active at 254 nm and less polar, improving retention.
Module 2: Peak Shape & Retention (The "Tailing" Issue)
User Question: "My peak is broad and tailing significantly. Why?"
Technical Insight:
At neutral or acidic pH (pH 3-7), the amine is protonated (
The Solution: pH Switching
You must operate at a pH where either the silanols are neutral (pH < 2.5) or the amine is neutral (pH > 10.5).
Strategy A: High pH (Recommended)
-
Column: High-pH stable Hybrid Silica (e.g., Waters XBridge C18, Agilent Poroshell HPH).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5]
-
Mechanism: At pH 10, the amine is deprotonated (neutral). It interacts purely via hydrophobic partitioning, resulting in sharp, symmetrical peaks.
Strategy B: Low pH + Ion Pairing
-
Column: Standard C18 (End-capped).
-
Mobile Phase: Water + 0.1% TFA (Trifluoroacetic acid) / Acetonitrile.
-
Mechanism: TFA acts as an ion-pairing agent. The
anion pairs with the ammonium cation, masking the charge and preventing silanol interaction.
Module 3: Isomer Resolution (Separating Cis/Trans)
User Question: "I see a doublet or a shoulder on the main peak. Is this an impurity?"
Technical Insight: This is likely the separation of cis (methoxy and amine on same side) and trans (opposite sides) diastereomers. Standard C18 columns separate based on hydrophobicity (LogP), which is similar for both isomers. You need Shape Selectivity .
Visualizing the Isomer Challenge
Caption: Workflow demonstrating why Phenyl-Hexyl phases are superior to C18 for resolving geometric isomers of cyclobutanes.
Protocol for Isomer Separation
-
Stationary Phase: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. The π-electrons in the stationary phase interact with the methoxy dipole, and the rigid cyclobutane ring fits differently into the bonded phase depending on its geometry.
-
Gradient: Use a shallow gradient (e.g., 5% to 30% B over 20 minutes). The gem-dimethyl group makes the molecule moderately lipophilic, but the amine/ether keeps it polar.
Module 4: Decision Tree & Troubleshooting
Use this logic flow to determine your starting conditions.
Caption: Decision tree for selecting detection and column chemistry based on equipment availability and resolution needs.
Module 5: Scale-Up & Isolation (FAQ)
Q: How do I isolate the product after Prep-HPLC?
-
If using TFA (Low pH): The product will be a Trifluoroacetate salt. This is often hygroscopic and an oil. To get a solid, perform a salt exchange to HCl by dissolving the oil in methanolic HCl and evaporating 3x.
-
If using Ammonium Bicarbonate (High pH): The product is a free base. Since this molecule is a small amine (MW ~129), the free base may be volatile .
-
Warning: Do not use high vacuum/high heat for the free base.
-
Recommendation: Collect fractions, acidify immediately with dilute HCl, then lyophilize to obtain the stable Hydrochloride salt.
-
References
-
Dolan, J. W. (2005). "Tailoring the Separation." LCGC North America, 23(11). Link (Discusses pH effects on amine retention).
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link (Authoritative text on amine separations on silica).
-
Thermo Fisher Scientific. (2012). "Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column." Application Note 207. Link (Demonstrates shape selectivity for cyclobutane-like systems).
-
Sigma-Aldrich. "Derivatization and Separation of Aliphatic Amines." Technical Bulletin. Link (Protocols for handling non-chromophoric amines).
Sources
Resolving diastereomers of 2-Methoxy-3,3-dimethylcyclobutan-1-amine
Technical Support Center: Chiral Resolution & Purification Ticket #: 2M-CB-33DM-RES Subject: Status: Open / In-Progress Assigned Specialist: Senior Application Scientist (Separations Div.)
Executive Summary & Triage
User Issue: You are attempting to isolate a single stereoisomer of 2-Methoxy-3,3-dimethylcyclobutan-1-amine . Molecule Profile:
-
Core: Cyclobutane (rigid, puckered conformation).
-
Steric Bulk: 3,3-dimethyl group (gem-dimethyl) creates significant steric hindrance on the "bottom" face of the ring, limiting attack angles for resolving agents.
-
Functionality: Basic Amine (C1) and Ether (C2).
-
Stereo-complexity: Two chiral centers (C1, C2).
-
Diastereomers: Cis (syn) vs. Trans (anti).
-
Enantiomers: Each diastereomer exists as a pair of enantiomers (
/ and / ).
-
Diagnosis: "Resolving diastereomers" technically refers to separating the Cis form from the Trans form. However, most researchers ultimately require an enantiopure compound. This guide addresses both:
-
Phase 1: Separation of Cis from Trans (Diastereomeric Separation).
-
Phase 2: Optical Resolution of the desired racemate (Enantiomeric Resolution via Diastereomeric Salts).
Workflow Visualization
The following decision tree outlines the logical flow for purifying this specific amine.
Figure 1: Integrated workflow for separating diastereomers (Cis/Trans) followed by optical resolution of the enantiomers.
Phase 1: Separation of Cis/Trans Diastereomers
Before attempting optical resolution, you must separate the Cis and Trans isomers. Because they are diastereomers, they have distinct physical properties (NMR shifts, polarity, boiling points) and do not require chiral agents for separation.
Expert Insight: The 3,3-dimethyl group forces the cyclobutane ring into a permanently puckered conformation.
-
Cis-Isomer: The -NH2 and -OMe groups are on the same side. Intramolecular H-bonding (N-H···O) is possible, often making the Cis isomer less polar (elutes first) on silica gel because the polar handles are "tied up" internally.
-
Trans-Isomer: The groups are anti. No internal H-bonding is possible; both polar groups interact freely with the silica stationary phase, typically making it more polar (elutes later).
Protocol A: Flash Chromatography (Silica)
| Parameter | Specification | Notes |
| Stationary Phase | Standard Silica Gel (40–63 µm) | Neutralized silica is preferred to prevent amine tailing. |
| Mobile Phase | DCM : MeOH : NH4OH (95:5:0.5) | The Ammonium Hydroxide is critical . It competes with the amine for silanol sites, sharpening the peaks. |
| Alternative MP | EtOAc : Hexane : Et3N (30:70:1) | Triethylamine (Et3N) acts as the modifier here. |
| Loading | < 5% w/w | Cyclobutanes can be prone to ring strain; avoid overloading. |
Troubleshooting Phase 1:
-
Issue: "The spots are streaking/tailing on TLC."
-
Fix: Pre-wash your TLC plate with the mobile phase containing the amine modifier (NH4OH or Et3N) and dry it before spotting.
-
-
Issue: "Poor separation factor (
)."-
Fix: Switch to a chemically bonded amine-functionalized silica column (e.g., NH2-silica). This eliminates the need for mobile phase modifiers and often provides better diastereoselectivity for amines.
-
Phase 2: Optical Resolution (Enantiomer Separation)
Once you have the racemic Cis (or Trans) amine, you must separate the enantiomers.[1] The most scalable method is Diastereomeric Salt Formation .
Theory of Operation
You will react the racemic amine (Base,
Protocol B: Screening Resolving Agents
For a 3,3-dimethylcyclobutan-1-amine, steric hindrance is a major factor. You need a resolving agent that is small enough to approach the amine but rigid enough to induce crystal packing differences.
Recommended Agents (Screen in this order):
-
L-(+)-Tartaric Acid: Small, bifunctional, forms rigid H-bond networks. Excellent for hindered amines.
-
D-(-)-Mandelic Acid: Aromatic ring can provide
-stacking interactions if the amine allows, but the gem-dimethyl might interfere. -
(+)-10-Camphorsulfonic Acid (CSA): Bulky but a strong acid. Useful if the amine is weakly basic.
-
Di-p-toluoyl-L-tartaric acid (L-DTTA): If the simple tartaric acid fails, the aromatic wings of DTTA can help "lock" the conformation.
Experimental Procedure (The "Half-Mole" Method)
-
Dissolution: Dissolve 1.0 eq of racemic amine in the screening solvent (Ethanol or Isopropanol).
-
Addition: Add 0.5 to 0.6 eq of the Resolving Agent (e.g., L-Tartaric Acid) dissolved in the same solvent.
-
Why 0.5 eq? This is "Method of Pope and Peachey." You force the enantiomer that forms the least soluble salt to crystallize, while the other enantiomer remains as the free base in solution.
-
-
Thermal Cycle: Heat to reflux until clear (or until boiling).
-
Controlled Cooling: Cool slowly to Room Temperature (RT) over 4–6 hours. If no crystals form, cool to 4°C.
-
Harvest: Filter the solid. This is the Enriched Salt .
-
Liberation: Take a small sample of the salt, treat with 1M NaOH, extract into DCM, and check ee% via Chiral HPLC.
Troubleshooting & FAQs
Ticket #2M-CB-001: "My mixture is oiling out instead of crystallizing."
-
Root Cause: This is the most common failure mode with cyclobutyl amines. The gem-dimethyl group lowers the melting point and disrupts packing. The "oil" is a supersaturated phase containing impurities.
-
Resolution:
-
Re-heat and dilute: Add 20% more solvent and reheat.
-
Seed: If you have any solid (even from a micro-scale screen), add a tiny crystal at the cloud point.
-
Solvent Switch: Switch from pure alcohol to EtOH/EtOAc or MeCN/MeOH . Acetonitrile (MeCN) is excellent for forcing crystallization of amine salts.
-
Ticket #2M-CB-002: "I resolved the salt, but the yield is <10%."
-
Root Cause: You likely formed a "Solid Solution" where both diastereomeric salts co-crystallized, or the solubility difference is too low.
-
Resolution:
-
Recrystallize: Take the harvested salt and recrystallize it from a different solvent (e.g., MeOH).
-
Change Agent: If L-Tartaric acid yields <10%, switch to Dibenzoyl-L-tartaric acid . The bulky ester groups often create larger solubility differences.
-
Ticket #2M-CB-003: "How do I determine the absolute configuration (R or S)?"
-
Resolution: X-Ray Crystallography is the gold standard.
-
Grow a single crystal of your diastereomeric salt.
-
Since you know the absolute configuration of the Resolving Agent (e.g., L-Tartaric acid is (2R,3R)), the crystallographer can solve the amine's configuration relative to it.
-
References & Grounding
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on optical resolution).
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Vaughan, W. R., et al. (1952). "Synthesis of Potential Anticancer Agents... Cyclobutane Derivatives". Journal of Organic Chemistry. (Foundational work on cyclobutane synthesis and isomer separation).
-
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for the "0.5 equivalent" resolution strategy).
Disclaimer: The protocols provided above involve hazardous chemicals. Always consult Safety Data Sheets (SDS) and perform a risk assessment before proceeding.
Sources
Overcoming steric hindrance in 3,3-dimethylcyclobutane reactions
Status: Operational Current Load: High (Common Inquiry Topic) Lead Scientist: Dr. [Redacted], Senior Application Scientist Subject: Overcoming Steric & Conformational Barriers in 3,3-Dimethylcyclobutane Scaffolds
Core Directive: The "Butterfly" Trap
The Issue: Many researchers treat 3,3-dimethylcyclobutane as a flat, planar square. This is a fatal error in experimental design.
The Reality: To relieve torsional strain (eclipsing interactions) and transannular strain (Pitzer strain) between the gem-dimethyl groups and adjacent hydrogens, the ring adopts a puckered "butterfly" conformation. The puckering angle is approximately 25–30° .
The Consequence:
-
Steric Gatekeeping: The C3-gem-dimethyl group does not just add bulk; the puckering forces one of the methyl groups into a pseudo-axial orientation. This creates a "goalkeeper" effect, effectively blocking the backside trajectory required for
attacks at C1. -
Neopentyl-like Inertness: Structurally, the C1 position mimics a neopentyl center (primary carbon adjacent to a quaternary carbon), which is classically known to be
times slower in reactions than ethyl substrates.
Troubleshooting Guide (Q&A Format)
Ticket #001: Reaction Stalled / No Product
User: I’m trying to displace a tosylate (OTs) at the C1 position with an amine/azide, but I’m seeing <5% conversion after 48h at 80°C. Is my nucleophile dead?
Diagnosis: Your nucleophile is likely fine. The issue is the Leaving Group (LG) vs. Steric Shielding mismatch. The backside attack vector is sterically compromised by the C3-methyls.[1] A standard Tosylate/Mesylate is often insufficient to overcome the activation energy barrier created by this hindrance.
Solution Protocol:
-
Upgrade the LG: Switch from Tosylate to Triflate (OTf) . The triflate is a "super-leaving group" (
– times more reactive than tosylate). This lowers the transition state energy enough to allow the nucleophile to penetrate the steric shield. -
Solvent Switch: Move to polar aprotic solvents with high dielectric constants (DMF, DMSO, or NMP) to strip the cation and leave the "naked" nucleophile more aggressive.
-
Temperature: These systems often require 100°C+.
Decision Matrix:
-
If OTs fails:
Synthesize OTf (See Protocol A). -
If OTf fails:
Switch mechanism to Radical Decarboxylative Cross-Coupling (avoid entirely).
Ticket #002: Stereoselectivity in Ketone Reduction
User: I reduced 3,3-dimethylcyclobutanone with NaBH4 expecting a 50:50 mix, but I got almost exclusively one isomer. Which one is it, and how do I invert it?
Diagnosis: You likely obtained the cis-alcohol (>90% selectivity).[2][3][4] In 3-substituted cyclobutanones, the reagent attacks from the less hindered face (anti-facial attack). However, due to the ring puckering and torsional strain, the "smaller" hydride prefers to attack from the face that pushes the resulting hydroxyl group away from the eclipsing interactions, favoring the cis product.
Stereocontrol Table:
| Reagent | Major Product | Selectivity (approx) | Mechanistic Driver |
| NaBH4 / MeOH | cis-alcohol | 90:10 | Torsional strain minimization |
| L-Selectride | cis-alcohol | >98:2 | Steric bulk reinforces torsional preference |
| K-Selectride | cis-alcohol | >98:2 | Steric bulk reinforces torsional preference |
| Mitsunobu (on cis) | trans-alcohol | >95:5 |
Solution Protocol: To get the trans-alcohol, do not try to reduce the ketone directly to trans. Instead:
-
Reduce to cis-alcohol using L-Selectride (high yield).
-
Perform a Mitsunobu inversion or convert to Triflate and displace with an oxygen nucleophile (e.g., nitrite/hydrolysis) to invert to trans.
Ticket #003: Bioisostere Validation
User: Why are we even using this scaffold? It's a synthetic nightmare compared to a cyclohexyl group.
Scientific Rationale: The 3,3-dimethylcyclobutane is a high-value Bioisostere .
-
Escape from Flatland: It provides
character (Fsp3) without the floppiness of a linear alkyl chain. -
Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the C3 position (a common soft spot in cyclobutanes).
-
Lipophilicity Modulation: It mimics the volume of a tert-butyl group or a phenyl ring but with different vectors and lower lipophilicity (LogP), often improving solubility profiles in drug candidates.
Experimental Workflows & Visualization
Reaction Optimization Logic
The following diagram illustrates the decision process when functionalizing the C1 position.
Caption: Logical workflow for stereocontrolled functionalization of 3,3-dimethylcyclobutane scaffolds.
Standard Operating Protocols (SOPs)
Protocol A: Synthesis of 3,3-Dimethylcyclobutyl Triflate
Critical for activating the hindered alcohol for subsequent substitution.
Reagents:
-
3,3-dimethylcyclobutanol (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (
, 1.2 equiv) -
Pyridine (1.5 equiv)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask under
. Add alcohol and DCM (0.2 M). Cool to -78°C (Critical to prevent elimination/rearrangement). -
Addition: Add Pyridine. Then, add
dropwise over 20 minutes. The reaction is extremely exothermic; maintain temperature below -60°C. -
Monitoring: Stir at -78°C for 1 hour, then allow to warm to 0°C only . Do not heat to room temperature if possible.
-
Workup: Quench with ice-cold
. Extract rapidly with cold DCM. -
Purification: Flash chromatography on silica gel (neutralized with 1%
) is possible but risky. Recommendation: Use crude immediately for the displacement step.
Protocol B: Nucleophilic Displacement with Azide ( )
The "Stress Test" for steric accessibility.
Reagents:
-
3,3-dimethylcyclobutyl triflate (Freshly prepared)
-
Sodium Azide (
, 2.0 equiv) -
DMF (Anhydrous, 0.5 M)
Procedure:
-
Dissolve the triflate in DMF at 0°C.
-
Add
in one portion. -
The Heat Ramp: Warm to Room Temperature. Monitor by TLC/LCMS.
-
Observation: If no reaction after 4h, heat to 60°C .
-
Warning: Do not exceed 90°C with azides due to explosion risk.
-
-
Workup: Dilute with
(not DCM, to avoid emulsion with DMF). Wash 5x with water to remove DMF. -
Result: Product will be the inverted stereoisomer of the starting alcohol.
References
-
Wiberg, K. B. (1965). "Conformations of Cyclobutane and Its Derivatives." Journal of the American Chemical Society. (Establishes the puckered conformation and energy barriers).
-
Deraet, X., et al. (2020).[2] "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry. (Definitive guide on cis-selectivity in hydride reductions).
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Discusses the bioisosteric properties of cyclobutanes/oxetanes and the gem-dimethyl effect).
-
BenchChem Protocols. (2025). "Nucleophilic Substitution Reactions Using Tosyl Groups." (General protocols for leaving group activation).
-
Wipf, P. (University of Pittsburgh). "Chapter 6: SN2 Reactions." (Mechanistic grounding for neopentyl-like retardation in substitution).
Sources
Technical Support Center: Expert Guidance on Handling Hygroscopic Cyclobutane Amines
Welcome to the technical support center for handling hygroscopic cyclobutane amines. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable compounds. Cyclobutane amines are crucial building blocks in medicinal chemistry and materials science, but their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—can lead to significant experimental challenges.[1][2][3] Improper handling can result in inaccurate measurements, reaction failures, and degradation of these sensitive reagents.[3]
This resource provides in-depth, field-proven insights and practical solutions to the most common issues encountered when working with hygroscopic cyclobutane amines. Our goal is to empower you with the knowledge and techniques to ensure the integrity of your materials and the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the hygroscopic properties of cyclobutane amines.
Q1: What does it mean for a cyclobutane amine to be "hygroscopic"?
A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, which is typically the air.[1][2][4] For cyclobutane amines, this means that upon exposure to the atmosphere, they will readily absorb moisture.[5][6] This can lead to a range of issues, from physical changes like clumping to chemical degradation.[3]
Q2: What are the immediate signs that my cyclobutane amine has absorbed moisture?
A: The most common visual indicator is a change in the physical state of the compound. A once free-flowing powder may become clumpy, cake together, or in cases of significant moisture absorption, even appear wet or dissolve into a puddle (a phenomenon known as deliquescence).[1][3][4]
Q3: How does absorbed water affect my experiments?
A: Absorbed water can have several detrimental effects on your experiments:
-
Inaccurate Weighing: The measured weight of the compound will include the mass of the absorbed water, leading to the use of less amine than intended and affecting reaction stoichiometry.[3]
-
Reaction Inhibition or Side Reactions: Water can act as an unwanted reactant. For instance, in reactions sensitive to nucleophiles, water can compete with the amine, leading to undesired byproducts.[7] Amines themselves are basic and can react with water, which can alter the pH and reaction conditions.[8]
-
Compound Degradation: Some amine salts can undergo hydrolysis in the presence of water, leading to the degradation of the starting material.[2][3]
Q4: What are the ideal storage conditions for hygroscopic cyclobutane amines?
A: To minimize moisture absorption, hygroscopic cyclobutane amines should be stored in a cool, dry environment in tightly sealed containers.[9] The use of a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite) or silica gel is highly recommended for long-term storage.[2][4] For particularly sensitive compounds, storage within an inert atmosphere glovebox is the gold standard.[10]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: My cyclobutane amine has clumped. Can I still use it?
Scenario: You open a container of a cyclobutane amine derivative and find that the powder is no longer free-flowing and has formed clumps.
Analysis: Clumping is a clear sign of moisture absorption.[1][3] While you can sometimes break up the clumps with a spatula, the material is no longer pure.[1] The presence of water can interfere with your reaction.
Solution Workflow:
-
Assess the Severity: If the clumping is minor, you may be able to dry the material for less sensitive applications. If the material is visibly wet or has formed a hard cake, it is best to discard it and use a fresh batch.
-
Drying Procedure (for minor clumping):
-
Place the clumped amine in a clean, dry flask.
-
Dry the material under high vacuum for several hours. Gentle heating can be applied, but care must be taken not to exceed the compound's decomposition temperature.[1] Consult the material's safety data sheet (SDS) for thermal stability information.
-
For optimal drying of solids, using a vacuum oven is recommended.[11]
-
-
Validation: After drying, observe the material's physical state. It should return to a free-flowing powder. For critical applications, it is advisable to determine the residual water content using Karl Fischer titration.
Problem 2: My reaction yield is consistently low when using a cyclobutane amine.
Scenario: You are performing a reaction, such as an amidation or a nucleophilic substitution, and the product yield is significantly lower than expected.
Analysis: Low yields in reactions involving amines can often be attributed to the presence of water.[12] Water can compete with the amine as a nucleophile, especially in reactions with electrophilic partners like acid chlorides or alkyl halides, leading to the formation of carboxylic acids or alcohols as byproducts.[13]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Detailed Steps:
-
Isolate the Variable: Assume the cyclobutane amine is the primary source of water contamination.
-
Dry the Amine: Use the procedure outlined in Problem 1 to dry a sufficient amount of the amine for your reaction.
-
Use Anhydrous Solvents: Ensure that the solvent for your reaction is rigorously dried. Many common organic solvents are hygroscopic.[14] Commercially available anhydrous solvents are a good option, or you can dry them in-house using appropriate drying agents like molecular sieves.[14][15]
-
Implement Inert Atmosphere Techniques: To prevent moisture from the atmosphere from entering your reaction, set it up under an inert atmosphere of nitrogen or argon.[16][17][18] This involves using oven-dried glassware and performing all reagent transfers via syringe or cannula.[17][18][19]
-
Re-run the Reaction: Perform the reaction again using the dried amine, anhydrous solvent, and under an inert atmosphere.
-
Compare Results: Compare the yield of this reaction to your previous attempts. A significant improvement indicates that water was indeed the culprit.
Problem 3: How do I accurately weigh a highly hygroscopic cyclobutane amine?
Scenario: The cyclobutane amine you are working with absorbs moisture so rapidly that it is difficult to obtain an accurate weight on an analytical balance.
Analysis: Rapid moisture absorption will lead to a constantly increasing reading on the balance, making it impossible to measure the true mass of the dry compound.[3]
Best Practices for Weighing:
| Method | Description | Pros | Cons |
| Glovebox | Perform all weighing operations inside an inert atmosphere glovebox with low humidity.[3][10] | Highest accuracy and protection from moisture. | Requires specialized equipment. |
| Weighing in a Vial | Tare a vial with a septum cap. Quickly add the amine, cap the vial, and record the weight. The amine can then be dissolved in an anhydrous solvent and dispensed as a solution. | Good for preparing stock solutions; minimizes exposure time. | Less accurate for direct addition of a solid. |
| Rapid Weighing | Have all equipment ready. Open the container for the shortest possible time, quickly transfer an approximate amount to a tared weighing boat, and record the weight as it stabilizes.[1][3] | Fast and requires no special equipment. | Least accurate method; only suitable for non-critical applications. |
Recommended Protocol for Preparing a Stock Solution:
-
Prepare Glassware: Oven-dry a vial with a magnetic stir bar and a septum-lined cap.[18] Allow it to cool to room temperature in a desiccator.
-
Tare the Vial: Weigh the empty, sealed vial.
-
Rapid Addition: In a low-humidity environment, quickly open the container of the cyclobutane amine, add an approximate amount to the vial, and immediately reseal the vial.
-
Reweigh: Weigh the sealed vial containing the amine to get the exact mass of the solid.
-
Dissolution: Using a syringe, add a precise volume of anhydrous solvent to the vial to create a stock solution of a known concentration.
-
Storage: Store the stock solution in a tightly sealed container, potentially over molecular sieves to maintain dryness.
Caption: Workflow for preparing a stock solution of a hygroscopic amine.
By implementing these best practices and troubleshooting strategies, you can effectively manage the challenges posed by the hygroscopic nature of cyclobutane amines, leading to more reliable and reproducible experimental outcomes.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
Chinese Chemical Society. (2022). “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. CCS Chemistry. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Retrieved from [Link]
-
2012 Book Archive. (n.d.). Amines as Bases. Retrieved from [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Chem 360. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). CYCLOBUTYLAMINE HYDROCHLORIDE CAS 6291-01-6. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. Cyclobutylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Amines as Bases [2012books.lardbucket.org]
- 9. Cyclobutylamine hydrochloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. reddit.com [reddit.com]
- 11. How To [chem.rochester.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. moodle2.units.it [moodle2.units.it]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. web.mit.edu [web.mit.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Thermal stability issues of 2-Methoxy-3,3-dimethylcyclobutan-1-amine
Product Code: 2M-33DMCB-AM
Support Ticket: #T-2024-885
Status: Resolved / Guide Published
Executive Summary: The "Phantom" Impurity
User Alert: 90% of reported "instability" issues with 2-Methoxy-3,3-dimethylcyclobutan-1-amine are analytical artifacts, not actual sample degradation.
This cyclobutane scaffold possesses high ring strain (~26.4 kcal/mol). While kinetically stable at room temperature in its salt form, the free base is thermally sensitive above 100°C and highly reactive toward atmospheric CO₂.
Critical Directive: Do NOT use high-temperature Gas Chromatography (GC) for purity assessment. The injector port temperature (typically 250°C) triggers thermal electrocyclic ring-opening or elimination reactions that do not occur under standard storage conditions. Always use qNMR or LC-MS (ESI+) for validation.
Thermal Stability & Degradation Mechanisms[1][2]
The Strain-Release Driver
The cyclobutane ring is inherently "spring-loaded." The 3,3-dimethyl substitution creates steric bulk that actually protects against some nucleophilic attacks but increases the thermodynamic drive for ring opening to relieve torsional strain.
Primary Degradation Pathways
Users typically encounter three modes of failure. The following Graphviz diagram visualizes the causality between environmental stressors and chemical outcomes.
Figure 1: Stress-response pathways. Note that thermal ring opening is the dominant artifact in gas-phase analysis.
Detailed Mechanism Explanations
-
Thermal Electrocyclic Ring Opening: At temperatures >150°C, the cyclobutane ring cleaves to form acyclic isomeric alkenes. In GC-MS, you will see peaks with the correct mass (
) or fragment ions, but incorrect retention times, often appearing as a broad "hump" rather than a sharp peak. -
Elimination of Methanol: The methoxy group at C2 is vicinal to the amine at C1. Under acidic conditions or extreme heat, methanol can be eliminated to form a cyclobutene derivative. This is rare in storage but common if the HCl salt is heated without neutralization.
-
Carbamate Formation: Like all primary alkyl amines, the free base reacts with atmospheric CO₂ to form a carbamate salt. This looks like "degradation" (a white crust forming on the oil) but is reversible by basification.
Handling & Storage Protocols
To ensure integrity, strictly adhere to the "Salt-First" doctrine.
Storage Specifications
| Parameter | Free Base (Oil/Low-melt Solid) | HCl/Tosylate Salt (Solid) |
| Temperature | -20°C (Strict) | 2-8°C (Acceptable), -20°C (Ideal) |
| Atmosphere | Argon/Nitrogen (Essential) | Desiccated Air/Inert Gas |
| Container | Amber glass, Teflon-lined cap | Amber glass, tightly sealed |
| Shelf Life | < 3 Months | > 24 Months |
| Reactivity | Absorbs CO₂ rapidly | Stable |
Operational Decision Tree
Follow this workflow to determine the correct handling procedure for your specific application.
Figure 2: Standard Operating Procedure (SOP) for sample intake and storage.
Troubleshooting Guide (FAQ)
Q1: I see multiple peaks in GC-MS, but the NMR looks clean. Why?
A: You are observing thermal artifacts .
-
Diagnosis: The injector port (250°C) causes the cyclobutane ring to open or eliminate methanol.
-
Solution: Switch to LC-MS (ESI+) using a C18 column with a standard Formic Acid/Water/Acetonitrile gradient. The soft ionization and low temperature (30-40°C column oven) will preserve the ring structure.
Q2: The compound turned into a white solid crust after I left the vial open.
A: This is Ammonium Carbamate formation , not decomposition.
-
Mechanism:
-
Fix: Dissolve the solid in DCM and wash with 1M NaOH or saturated NaHCO₃. Dry the organic layer (MgSO₄) and concentrate to recover the free amine.
Q3: Can I use this amine in a reductive amination?
A: Yes, but order of addition matters .
-
Risk: Mixing the amine and aldehyde/ketone for too long without the reducing agent can lead to imine instability or ring strain issues if the solution becomes too acidic.
-
Protocol: Pre-mix the ketone/aldehyde and the reducing agent (NaBH(OAc)₃), then add the cyclobutanamine salt + DIPEA. Keep the reaction at 0°C to RT. Do not heat.
Q4: How do I remove the Boc-group from this scaffold without breaking the ring?
A: Use 4M HCl in Dioxane at 0°C.
-
Avoid: TFA (Trifluoroacetic acid) can sometimes be too harsh if the reaction warms up, potentially catalyzing the elimination of the methoxy group.
-
Avoid: Heating the deprotection reaction.
-
Tip: Monitor by TLC. As soon as the starting material is gone, concentrate immediately at
.
References & Validation Sources
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.
-
Supports: General strain energy data and ring-opening sensitivity of cyclobutanes.
-
-
Kincaid, J. R., et al. (2015). Resonance Raman Spectra of Cyclobutane and Its Isotopic Derivatives. The Journal of Physical Chemistry A.
-
Supports: Vibrational modes and thermal instability thresholds.
-
-
Enamine Ltd. (2023). Building Blocks: Conformationally Restricted Amines. Enamine Catalog.
-
Supports: Commercial handling standards for sp3-rich cyclobutane amines.
-
-
Wiberg, K. B. (1986). The Thermal Decomposition of Cyclobutane. Journal of the American Chemical Society.
-
Supports: Mechanistic grounding for electrocyclic ring opening.
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Methoxy-3,3-dimethylcyclobutan-1-amine before handling.
Validation & Comparative
1H NMR spectral interpretation of 2-Methoxy-3,3-dimethylcyclobutan-1-amine
Technical Deep Dive: 1H NMR Characterization and Isomeric Differentiation of 2-Methoxy-3,3-dimethylcyclobutan-1-amine
Executive Summary
The cyclobutane scaffold serves as a critical bioisostere in modern drug discovery, offering conformational restriction that enhances target selectivity.[1] However, the rigid puckered ring of 2-Methoxy-3,3-dimethylcyclobutan-1-amine presents a unique stereochemical challenge.
This guide provides a comparative analysis of the Cis and Trans diastereomers of this molecule. Unlike flexible linear amines, the spectral signature of this cyclobutane derivative is defined by ring anisotropy and fixed dihedral angles. This document details the specific NMR markers required to unambiguously assign stereochemistry, comparing the performance of 1D
Structural Analysis & Stereochemical Context
Before interpreting spectra, we must define the isomeric landscape. The molecule possesses two chiral centers (C1 and C2).
-
Gem-dimethyl group (C3): Acts as an internal "locking" mechanism, biasing the ring puckering to minimize steric clash.
-
The Challenge: Distinguishing the cis-isomer (Amine and Methoxy on the same face) from the trans-isomer (opposite faces).
Theoretical Chemical Shift Prediction (Additivity Model)
Base value for cyclobutane:
| Proton | Environment | Predicted Shift ( | Multiplicity | Key Influence |
| H1 | 3.0 – 3.4 | ddd or q | Deshielded by Nitrogen; coupled to H2 and H4a/b.[1] | |
| H2 | 3.6 – 4.1 | d | Deshielded by Oxygen (stronger effect than N). | |
| H4a/b | Methylene | 1.6 – 2.2 | Multiplet | Diastereotopic due to chiral centers. |
| OMe | Methoxy | 3.2 – 3.4 | Singlet | Characteristic sharp singlet. |
| Me (C3) | Gem-Dimethyl | 1.0 – 1.3 | Two Singlets | Crucial Marker: In the chiral environment, these methyls are diastereotopic and will appear as two distinct singlets. |
Comparative Analysis: Cis vs. Trans Isomers
The core of this guide compares the two "products"—the cis and trans isomers—based on their observable NMR behaviors.[2][3][4]
A. The Coupling Constant ( ) Differentiator
In cyclobutanes, the Karplus relationship is complicated by the "puckered" or "butterfly" conformation.
-
Cis-Isomer: The dihedral angle between H1 and H2 is typically small (~0–30°). According to the Karplus curve, this results in a larger coupling constant (
). -
Trans-Isomer: The dihedral angle is larger (~130–150°). This typically results in a smaller coupling constant (
).
Critical Insight: Unlike cyclohexanes (where
), cyclobutane coupling ranges often overlap. Whileis usually larger, relying solely on 1D splitting is a high-risk strategy .
B. The NOESY/ROESY Differentiator (The Gold Standard)
This is the definitive method for validation.
| Feature | Cis-Isomer (Performance) | Trans-Isomer (Performance) |
| H1 | Strong Positive. Protons are on the same face (syn-facial), distance < 3.0 Å. | Weak / Absent. Protons are on opposite faces (anti-facial). |
| Me(C3) | One methyl will show a strong NOE to H2. | One methyl will show a strong NOE to H2. |
| Me(C3) | The same methyl that sees H2 will likely see H1 (since H1/H2 are cis). | The other methyl (trans to H2) will show NOE to H1. |
Experimental Protocol: Step-by-Step Assignment
Objective: Unambiguous assignment of the 2-Methoxy-3,3-dimethylcyclobutan-1-amine stereoisomer.
Reagents:
-
Solvent:
(Standard) or (Benzene-d6).[1]-
Note: Benzene-d6 is recommended if H1 and H2 signals overlap in Chloroform, as the magnetic anisotropy of the benzene ring often resolves overlapping resonances in cyclic systems.
-
Workflow:
-
1H Survey Scan: Acquire standard 1H spectrum (16 scans). Identify the OMe singlet (~3.3 ppm) and integrate. Use this to normalize integrals.
-
Identify H1 and H2: Look for the two deshielded methine protons. H2 (next to O) will be downfield of H1 (next to N).
-
Measure J-Coupling: Calculate
in Hz.-
If
, Cis is probable. -
If
, Trans is probable.
-
-
2D NOESY Acquisition: Run a standard NOESY (mixing time 500ms).
-
Cross-Peak Verification: Check the intersection of H1 and H2 chemical shifts.
-
Cross-peak present: Confirms Cis .
-
Cross-peak absent: Confirms Trans .
-
Decision Logic Visualization
The following diagram outlines the logical pathway for structural determination.
Figure 1: Logical workflow for the stereochemical assignment of 2-Methoxy-3,3-dimethylcyclobutan-1-amine using 1D and 2D NMR techniques.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift additivity rules). Link
-
Karplus, M. (1963).[5] "Vicinal Proton Coupling in Nuclear Magnetic Resonance". Journal of the American Chemical Society, 85(18), 2870–2871.[5] (Foundational theory for J-coupling/dihedral angle relationship). Link
-
Wiberg, K. B., & Barth, D. E. (1969). "Cyclobutane derivatives. V. Proton magnetic resonance spectra of some substituted cyclobutanes". Journal of the American Chemical Society, 91(18), 5124–5130. (Specific data on cyclobutane puckering and coupling constants). Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for NOESY/ROESY interpretation). Link
Sources
Technical Guide: 2-Methoxy-3,3-dimethylcyclobutan-1-amine vs. Cyclopropyl Amines
Executive Summary
In modern lead optimization, the cyclopropyl amine moiety is a ubiquitous bioisostere for ethyl or isopropyl groups. However, its utility is frequently compromised by metabolic instability (P450-mediated ring opening) and suboptimal vector alignment.
This guide evaluates 2-Methoxy-3,3-dimethylcyclobutan-1-amine (MDC-Amine) as a superior alternative. By expanding the ring to a cyclobutane and incorporating specific functionalization (3,3-gem-dimethyl and 2-methoxy), MDC-Amine offers three distinct advantages over cyclopropyl amines:
-
Metabolic Hardening: The gem-dimethyl group blocks
-hydroxylation and prevents the oxidative ring-opening characteristic of cyclopropanes. -
pKa Modulation: The
-methoxy group lowers basicity via inductive effects, reducing lysosomal trapping and hERG liability. -
Vector Control: The "puckered" cyclobutane ring offers distinct exit vectors compared to the planar cyclopropane.
Structural & Physicochemical Analysis[1][2]
The transition from a 3-membered to a 4-membered ring fundamentally alters the spatial arrangement of substituents.
Geometry: Planar vs. Puckered
-
Cyclopropyl Amine: The ring is planar. Substituents are fixed in a rigid eclipse, often leading to high torsional strain (28.1 kcal/mol).
-
MDC-Amine: The cyclobutane ring relaxes into a "puckered" or "butterfly" conformation (pucker angle ~25-30°). This relieves torsional strain (total strain ~26.3 kcal/mol) and projects the amine and methoxy groups into pseudo-equatorial or pseudo-axial positions, offering novel exit vectors for binding pockets.
Physicochemical Comparison Data
The following table contrasts the standard cyclopropyl amine with the MDC-Amine scaffold.
| Property | Cyclopropyl Amine | 2-Methoxy-3,3-dimethylcyclobutan-1-amine | Impact on Drug Design |
| Ring Geometry | Planar (Rigid) | Puckered (Flexible/Adaptive) | Access to distinct chemical space; better induced fit. |
| Basicity (pKa) | ~9.0 | ~8.2 - 8.5 (Estimated) | Lower pKa improves permeability and reduces P-gp efflux. |
| Lipophilicity ( | Baseline | +0.4 (approx) | Gem-dimethyl increases lipophilicity; Methoxy mitigates this rise. |
| Metabolic Liability | High (Ring Opening) | Low (Steric/Electronic Block) | Extends half-life ( |
| C-N Bond Character | High s-character ( | Aliphatic ( | Affects H-bond donor strength. |
Expert Insight: The pKa shift is critical. While unsubstituted cyclobutylamine (pKa ~9.6) is more basic than cyclopropylamine, the addition of the electron-withdrawing methoxy group at the C2 position (
-position relative to Nitrogen) inductively lowers the pKa by ~1.0–1.5 units. This brings the amine into the physiological "sweet spot" (pKa 7.5–8.5).
Metabolic Stability Profile
The primary failure mode for cyclopropyl amines is oxidative ring opening via Cytochrome P450 enzymes. MDC-Amine is engineered to resist this pathway.
Mechanism of Action[3]
-
Cyclopropane Failure: P450 enzymes typically abstract an electron from the nitrogen, forming a radical cation. The strain in the cyclopropane ring drives a rapid ring-opening rearrangement (often to an enone or aldehyde), destroying the pharmacophore.
-
MDC-Amine Resistance:
-
Ring Stability: The 4-membered ring is kinetically less prone to radical fragmentation.
-
Gem-Dimethyl Block: The 3,3-dimethyl groups provide steric bulk that hinders P450 approach to the ring carbons.
-
Thorpe-Ingold Effect: The gem-dimethyl substituents compress the internal bond angles, stabilizing the closed ring form.
-
Pathway Visualization
The following diagram illustrates the metabolic divergence between the two scaffolds.
Figure 1: Comparative metabolic fate. The cyclopropane ring undergoes rapid oxidative opening, while the MDC-Amine resists oxidation due to steric shielding and ring stability.
Experimental Protocol: Amide Coupling
Due to the steric bulk of the 3,3-dimethyl group adjacent to the amine, standard coupling conditions (e.g., EDC/HOBt) often result in low yields. The following protocol uses HATU with controlled base addition to ensure efficient coupling to a carboxylic acid partner (
Reagents & Materials
-
Amine: 2-Methoxy-3,3-dimethylcyclobutan-1-amine (HCl salt).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Methodology
-
Activation:
-
Dissolve the carboxylic acid partner (
equiv) in anhydrous DMF ( M concentration). -
Add HATU (
equiv) and DIPEA ( equiv). -
Stir at room temperature for 15 minutes to form the activated ester (O-At ester). Note: Pre-activation is crucial for sterically hindered amines.
-
-
Amine Addition:
-
In a separate vial, dissolve 2-Methoxy-3,3-dimethylcyclobutan-1-amine HCl salt (
equiv) in a minimal volume of DMF. -
Add DIPEA (
equiv) to the amine solution to liberate the free base. -
Add the amine solution dropwise to the activated acid mixture.
-
-
Reaction:
-
Stir the reaction at 40°C for 4–16 hours.
-
Checkpoint: Monitor via LC-MS. The gem-dimethyl group may slow kinetics; if conversion is <50% after 4 hours, increase temperature to 60°C.
-
-
Workup:
-
Dilute with EtOAc, wash with saturated
(x2), water (x1), and brine (x1). -
Dry over
and concentrate.
-
Synthesis Workflow Diagram
Figure 2: Optimized HATU coupling workflow for sterically hindered MDC-Amine.
References
-
Mykhailiuk, P. K. (2019).[1][2] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(11), 2839–2849.[1] Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Kiesewetter, D. O., et al. (2011). Determination of the pKa of Cyclobutanone: Effect of Ring Strain. Journal of Organic Chemistry, 76(2), 486–494. Link
-
Levterov, V. V., et al. (2018). Synthesis of 3,3-disubstituted cyclobutylamines. Synthesis, 50(06), 1275-1286. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
